molecular formula C13H13F3N2O2S2 B1223768 N-[2-[[2-(trifluoromethyl)-4-quinolinyl]thio]ethyl]methanesulfonamide

N-[2-[[2-(trifluoromethyl)-4-quinolinyl]thio]ethyl]methanesulfonamide

Cat. No. B1223768
M. Wt: 350.4 g/mol
InChI Key: MOZLNBUXNKZTJA-UHFFFAOYSA-N
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Description

N-[2-[[2-(trifluoromethyl)-4-quinolinyl]thio]ethyl]methanesulfonamide is a member of quinolines.

Scientific Research Applications

Metal Mediated Inhibition of Methionine Aminopeptidase

Quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide and N-(5-chloroquinolin-8-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). These compounds exhibit varying inhibitory potencies on different metal forms of Escherichia coli MetAP, and their action is dependent on metal concentration. Their inhibition mechanism involves forming a metal complex at the enzyme active site, which is stabilized by an extended hydrogen bond and metal interaction network (Huang et al., 2006).

Conformations and Self-Association in Solution

The structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution have been studied. This compound forms cyclic dimers in inert solvents and chain associates in crystal through hydrogen bonding. Its carbonyl group undergoes protonation only by very strong trifluoromethanesulfonic acid, indicating specific reaction conditions for its activation (Sterkhova et al., 2014).

Sulfur-Containing Derivatives in Pharmaceutical Research

Derivatives of N-methanesulfonyl β-phenethylamine have shown varied pharmacological effects. One specific derivative, N-trifluoroacetyl-1-(4-methanesulfonamidophenyl)-2-ethylamine, significantly lowered blood pressure in hypertensive rats, demonstrating its potential in cardiovascular research (Foye et al., 1971).

Vicarious Nucleophilic Substitutions of Hydrogen

Research on 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide reveals its reactivity in vicarious nucleophilic substitution (VNS) reactions. It provides a novel approach to VNS reactions on compounds activated with sulfur-based electron-withdrawing groups (Lemek et al., 2008).

Adsorption and Corrosion Inhibition Properties

Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have been found effective in inhibiting mild steel corrosion in acidic environments. These compounds form a protective film on the steel surface, indicating their utility in materials science and engineering (Olasunkanmi et al., 2016).

Development of Chemoselective N-Acylation Reagents

Storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been developed as N-acylation reagents with good chemoselectivity. This highlights their potential use in organic synthesis (Kondo et al., 2000).

properties

Product Name

N-[2-[[2-(trifluoromethyl)-4-quinolinyl]thio]ethyl]methanesulfonamide

Molecular Formula

C13H13F3N2O2S2

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylethyl]methanesulfonamide

InChI

InChI=1S/C13H13F3N2O2S2/c1-22(19,20)17-6-7-21-11-8-12(13(14,15)16)18-10-5-3-2-4-9(10)11/h2-5,8,17H,6-7H2,1H3

InChI Key

MOZLNBUXNKZTJA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NCCSC1=CC(=NC2=CC=CC=C21)C(F)(F)F

Canonical SMILES

CS(=O)(=O)NCCSC1=CC(=NC2=CC=CC=C21)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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